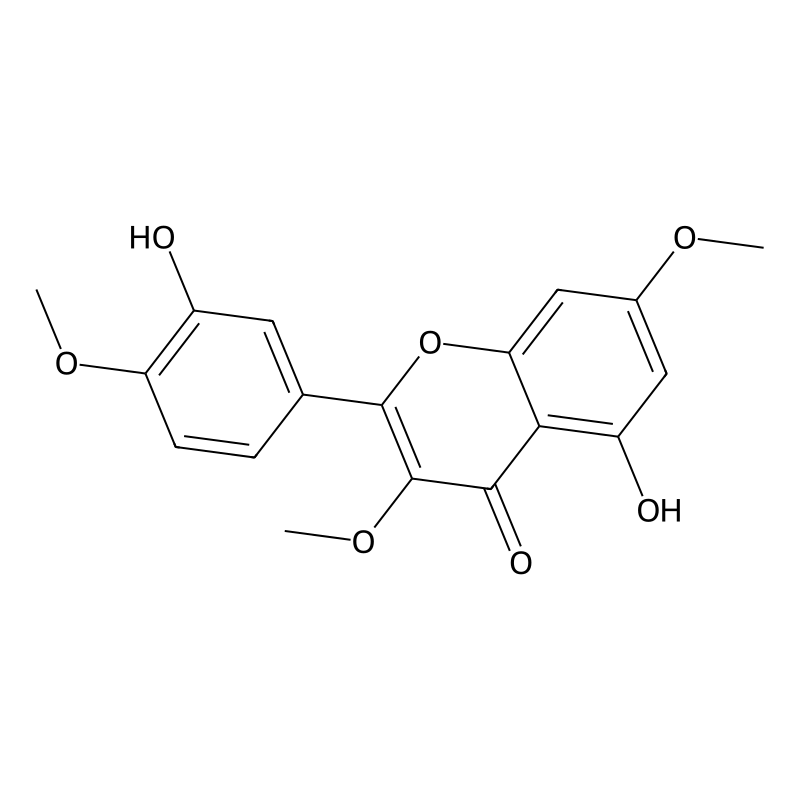Ayanin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Anti-inflammatory Properties
Studies suggest ayanin might possess anti-inflammatory properties. Research has shown that ayanin can inhibit the activity of enzymes called phosphodiesterases (PDEs), which play a role in inflammatory processes []. Additionally, studies in mice with induced colitis demonstrated that ayanin treatment reduced inflammation and improved gut health []. However, more research is required to fully understand ayanin's anti-inflammatory potential and its efficacy in treating specific inflammatory conditions in humans.
Potential for Neurodegenerative Diseases
Some research suggests ayanin may offer potential benefits in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Studies in animal models have shown that ayanin can improve memory and learning, protect brain cells from damage, and reduce inflammation in the brain [, ]. These findings are promising, but further research is needed to determine if ayanin can translate these benefits to humans and be used as a therapeutic strategy for neurodegenerative diseases.
Other Potential Applications
Preliminary research also suggests ayanin might have other potential applications, including:
- Antioxidant activity: Ayanin may act as an antioxidant, potentially protecting cells from damage caused by free radicals [].
- Anti-cancer properties: Some studies suggest ayanin may have anti-cancer effects, but further research is needed to understand its mechanisms and potential for cancer treatment [].
- Diabetes management: Ayanin may help regulate blood sugar levels, but more research is required to confirm its effectiveness in managing diabetes [].
Ayanin is a natural flavonoid compound classified as a dihydroxyflavone and trimethoxyflavone, with the chemical formula and a molecular weight of approximately 344.31 g/mol . This compound is primarily derived from the plant species Callicarpa nudiflora, where it has been isolated and studied for its various biological activities. Ayanin is structurally related to quercetin, exhibiting similar properties due to its flavonoid backbone, which is characterized by a chromone structure with hydroxyl and methoxy substituents.
- Methylation: The addition of methyl groups can occur, affecting its biological activity.
- Demethylation: Removal of methyl groups can alter its structure and function.
- Acetylation: This reaction introduces acetyl groups, potentially enhancing solubility and bioavailability.
Additionally, ayanin can be oxidized to form quinones and other reactive intermediates, which may further participate in various biochemical processes.
Research indicates that ayanin exhibits significant biological activities, particularly as an inhibitor of specific enzymes. For example:
- Inhibition of Caseinolytic Protease: Ayanin has shown to inhibit the ClpP protease in Methicillin-resistant Staphylococcus aureus (MRSA), with an IC50 value of 19.63 μM . This suggests potential therapeutic applications in combating antibiotic-resistant infections.
- Phosphodiesterase Inhibition: Ayanin has also been identified as a phosphodiesterase inhibitor, which may have implications in treating various diseases linked to cyclic nucleotide signaling pathways .
The synthesis of ayanin can be achieved through various methods. One prominent approach involves the methylation of quercetin using iodomethane in the presence of potassium carbonate . Other synthetic routes include:
- Direct Methylation: Utilizing methylating agents such as dimethyl sulfate.
- Enzymatic Synthesis: Employing specific methyltransferases that catalyze the transfer of methyl groups from S-adenosyl-L-methionine to flavonoid substrates .
- Chemical Synthesis: Multiple synthetic pathways have been documented, allowing for the production of ayanin in laboratory settings.
Ayanin's unique properties make it suitable for various applications:
- Pharmaceuticals: Due to its inhibitory effects on enzymes like ClpP and phosphodiesterases, ayanin has potential uses in drug development aimed at treating bacterial infections and other diseases.
- Nutraceuticals: Its antioxidant properties may contribute to health supplements designed to combat oxidative stress.
- Cosmetics: Ayanin's flavonoid structure may be beneficial in skincare products for its anti-inflammatory and protective effects against UV radiation.
Studies on ayanin's interactions with biological targets reveal its potential as a therapeutic agent. It has been shown to interact with various proteins involved in cellular signaling and stress responses. The inhibition of ClpP suggests that ayanin may affect bacterial survival mechanisms, making it a candidate for further investigation in antimicrobial therapy .
Ayanin shares structural similarities with several other flavonoids. Here are some notable compounds for comparison:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Quercetin | Dihydroxyflavone | Widely studied for antioxidant properties |
| Rhamnazin | Trimethoxyflavone | Known for its anti-inflammatory effects |
| Tamarixetin | Dihydroxyflavone | Exhibits neuroprotective properties |
| Kaempferol | Dihydroxyflavone | Noted for its anticancer activity |
Uniqueness of Ayanin: What sets ayanin apart is its specific inhibitory action on ClpP protease and phosphodiesterases, which is not universally observed among other similar flavonoids. Additionally, its unique methylation pattern contributes to its distinct biological activities.








